5-Fluoro-2-(morpholin-4-yl)benzonitrile
Description
Properties
IUPAC Name |
5-fluoro-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGVYUXZCRDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-2-(morpholin-4-yl)benzonitrile chemical structure and properties
This guide provides an in-depth technical analysis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile (CAS 905439-33-0), a critical intermediate in the synthesis of kinase inhibitors (specifically PI3K/mTOR pathway modulators).
CAS Registry Number: 905439-33-0
Molecular Formula:
Chemical Identity & Physicochemical Properties[1][2]
This compound features a benzonitrile core substituted with a morpholine ring at the ortho position and a fluorine atom at the meta position (relative to the nitrile). This specific substitution pattern is designed to balance lipophilicity with metabolic stability.
Structural Characterization
The molecule consists of an electron-deficient aromatic ring (due to the cyano group). The morpholine nitrogen acts as an electron donor, creating a "push-pull" electronic system that influences both its reactivity and its binding affinity in biological targets.
| Property | Value / Description | Source/Method |
| Appearance | Off-white to pale yellow crystalline solid | Observation (Analogous compounds) |
| Melting Point | 98°C – 102°C (Predicted range) | In silico Consensus |
| LogP (Octanol/Water) | 1.8 – 2.2 | Calculated (cLogP) |
| Topological Polar Surface Area (TPSA) | ~36 Ų | Calculated |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Experimental Solvent Screen |
| pKa (Conjugate Acid) | ~5.5 (Morpholine Nitrogen) | Estimated |
Synthesis & Reaction Engineering
The most efficient synthetic route utilizes a Nucleophilic Aromatic Substitution (
Core Synthetic Route: Regioselective
Starting Material: 2,5-Difluorobenzonitrile (CAS 64248-63-1)
Reagent: Morpholine
Base: Potassium Carbonate (
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the regioselective attack of morpholine at the C2 position, stabilized by the Meisenheimer complex.
Detailed Experimental Protocol
Objective: Synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile on a 10 mmol scale.
-
Preparation:
-
Charge a 50 mL round-bottom flask with 2,5-difluorobenzonitrile (1.39 g, 10.0 mmol) and Acetonitrile (20 mL).
-
Add Potassium Carbonate (
) (2.07 g, 15.0 mmol, 1.5 eq) to the stirring solution. -
Note: Use anhydrous acetonitrile to prevent hydrolysis of the nitrile to an amide.
-
-
Reaction:
-
Add Morpholine (0.96 g, 1.05 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (80-82°C) .
-
Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3] The reaction typically reaches completion within 4–6 hours.
-
Checkpoint: The spot for 2,5-difluorobenzonitrile (
) should disappear, replaced by a lower fluorescent spot.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
and formed ) and rinse the pad with ethyl acetate. -
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude product is often pure enough for subsequent steps (>95%).
-
If necessary, recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-20% EtOAc in Hexanes).
-
Applications in Drug Discovery[2][6][7][8][9]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors.
Kinase Inhibition (PI3K/mTOR)
The morpholine oxygen often forms a hydrogen bond with the hinge region of kinase enzymes. The benzonitrile group provides a rigid linker that orients the molecule within the hydrophobic pocket.
-
Mechanism: The morpholine ring mimics the adenine ring of ATP.
-
Example: This core is structurally analogous to early intermediates used in the synthesis of PI3K inhibitors like Buparlisib (though Buparlisib uses a trifluoromethyl-pyridine core, the binding mode of the morpholine is identical).
Metabolic Stability (The Fluorine Effect)
The presence of the fluorine atom at the C5 position is strategic.
-
Metabolic Blocking: In the non-fluorinated analog, the position para to the morpholine (or meta to the nitrile) is electron-rich and susceptible to Cytochrome P450-mediated hydroxylation.
-
C-F Bond Strength: Replacing the C-H bond with a strong C-F bond blocks this metabolic "soft spot," significantly increasing the in vivo half-life of the drug candidate [1].
Workflow: Derivatization for Library Generation
The nitrile group serves as a versatile handle for further chemical elaboration.
Safety & Handling
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).
-
Irritation: Causes skin and eye irritation.
-
-
Handling: Perform all synthesis in a fume hood. Avoid contact with strong acids, as hydrolysis may release trace hydrogen cyanide (HCN) in extreme conditions, although the benzonitrile moiety is generally stable.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the morpholine ring over long periods.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Arctom Scientific. (n.d.). Product Catalog: 5-Fluoro-2-morpholinobenzonitrile (CAS 905439-33-0).[4] Link
-
Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition (Regioselectivity mechanisms). Beilstein Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96102043 (Derivative structure analysis). Link
Sources
Navigating the Synthesis and Handling of 5-Fluoro-2-(morpholin-4-yl)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deconstructing the Hazard Profile: A Component-Based Analysis
The toxicological and safety profile of 5-Fluoro-2-(morpholin-4-yl)benzonitrile can be inferred by examining its principal chemical features: the benzonitrile group, the fluorine substituent, and the morpholine ring.
1.1 The Benzonitrile Core: Potential for Cyanide Toxicity
Benzonitrile and its derivatives are aromatic compounds containing a cyanide (-CN) group. The primary hazard associated with nitriles is their potential to release hydrogen cyanide (HCN) upon decomposition, which can occur under high heat or in the presence of strong acids.[4] Benzonitrile itself is classified as a combustible liquid that is harmful if swallowed or in contact with skin.
Key Hazards:
-
Toxicity: Harmful if ingested or absorbed through the skin.
-
Decomposition: May emit highly toxic fumes of nitrogen oxides and hydrogen cyanide when heated to decomposition.[4]
1.2 The Morpholine Moiety: A Widely Used but Not Innocuous Heterocycle
Morpholine is a versatile organic compound used in various industrial applications, including as a corrosion inhibitor and in the synthesis of pharmaceuticals.[5][6] While it is a valuable synthetic building block, it is not without hazards. Morpholine is a base, and its derivatives can have varying toxicological profiles.[6] Animal studies have shown that morpholine has an oral LD50 of 1.05 g/kg in rats and a skin penetration LD50 of 0.5 ml/kg in rabbits.[5]
Key Hazards:
-
Toxicity: Can be harmful if ingested or absorbed through the skin.[5]
-
Corrosivity: As an amine, it can be corrosive to certain materials.
1.3 The Fluoro Substituent: Enhancing Potency and Modifying Properties
The introduction of a fluorine atom to a molecule can significantly alter its physical, chemical, and biological properties. In drug discovery, fluorination is often used to enhance metabolic stability and binding affinity. While the fluorine atom itself does not typically confer specific toxicity, its presence can influence the overall reactivity and toxicological profile of the molecule.
Prudent Laboratory Practices: A Multi-layered Approach to Safety
A comprehensive safety strategy for handling 5-Fluoro-2-(morpholin-4-yl)benzonitrile involves a combination of engineering controls, personal protective equipment, and meticulous work practices.
2.1 Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of 5-Fluoro-2-(morpholin-4-yl)benzonitrile, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or dust.
-
Work Surface Decontamination: Protect work surfaces with disposable, plastic-backed absorbent paper.[7] This will contain any spills and facilitate easy cleanup.
2.2 Personal Protective Equipment (PPE): Essential Barriers to Exposure
A robust PPE ensemble is critical for minimizing direct contact with the compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[7] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against incidental contact.[8][9][10] It is crucial to change gloves immediately if they become contaminated.[9][11] For prolonged or direct contact, heavier-duty gloves should be considered. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects.[7] |
2.3 Safe Handling Workflow
The following diagram illustrates a safe workflow for handling 5-Fluoro-2-(morpholin-4-yl)benzonitrile in a laboratory setting.
Caption: A typical workflow for safely handling chemical compounds in a laboratory.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and appropriate response is crucial.
3.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
3.2 Spill Response
The following flowchart outlines the steps for responding to a spill of 5-Fluoro-2-(morpholin-4-yl)benzonitrile.
Caption: A decision-making flowchart for responding to a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety
-
Storage: Store 5-Fluoro-2-(morpholin-4-yl)benzonitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. All contaminated materials, including gloves, absorbent paper, and empty containers, should be treated as hazardous waste.
Conclusion: A Commitment to a Culture of Safety
The responsible use of novel chemical entities like 5-Fluoro-2-(morpholin-4-yl)benzonitrile is fundamental to advancing scientific research. By understanding the inherent hazards of its constituent parts and adhering to rigorous safety protocols, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a foundational resource, and it is imperative that all personnel receive hands-on training and consult institutional safety policies before handling this or any other chemical compound.
References
- 5-fluoro-2-(thiomorpholin-4-yl)benzonitrile - ChemicalBook. (n.d.).
- 5-fluoro-2-(thiomorpholin-4-yl)benzonitrile | 1272094-51-5 - ChemicalBook. (n.d.).
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, October 31).
- The Science And Safety Behind The Use Of Nitrile Gloves - Westlab. (2024, January 18).
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 15).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (n.d.).
- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10).
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- 2 - SAFETY DATA SHEET. (n.d.).
- 5-Fluoro-2-methylbenzonitrile CAS#: 77532-79-7; ChemWhat Code: 39587. (n.d.).
- Morpholine - Wikipedia. (n.d.).
- 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 - Sigma-Aldrich. (n.d.).
- 220954-16-5|3-Fluoro-5-(morpholin-4-yl)benzonitrile - BLDpharm. (n.d.).
- 2-FLUORO-5-FORMYLBENZONITRILE - Safety Data Sheet - ChemicalBook. (n.d.).
- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9 | Ossila. (n.d.).
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - TCI Chemicals. (n.d.).
- BENZONITRILE - CAMEO Chemicals - NOAA. (n.d.).
- Fluorine-Containing Benzonitrile - Taizhou Volsen Chemical Co., Ltd. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Thermodynamic stability of 5-Fluoro-2-(morpholin-4-yl)benzonitrile
Title: Thermodynamic Stability Profile of 5-Fluoro-2-(morpholin-4-yl)benzonitrile: A Strategic Characterization Guide
Executive Summary
This technical guide outlines the thermodynamic and physicochemical stability profile of 5-Fluoro-2-(morpholin-4-yl)benzonitrile (CAS: 905439-33-0) . A critical scaffold in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and potentially a thermally activated delayed fluorescence (TADF) emitter, this molecule presents unique stability challenges. Its architecture combines an electron-deficient benzonitrile core with an electron-rich morpholine moiety, creating a "push-pull" electronic system that influences both solid-state polymorphism and solution-state reactivity.
This whitepaper provides researchers with a definitive framework for assessing the compound's thermodynamic behavior, detailing theoretical vulnerabilities, solid-state phase transitions, and rigorous experimental protocols for validation.
Molecular Architecture & Theoretical Stability
The thermodynamic stability of 5-Fluoro-2-(morpholin-4-yl)benzonitrile is governed by the interplay between its crystal lattice energy (solid state) and the activation energy of its primary degradation pathways (solution state).
Electronic "Push-Pull" Dynamics
-
The "Pull": The cyano (-CN) group at position 1 and the fluorine (-F) atom at position 5 are strong electron-withdrawing groups (EWG). They decrease electron density on the benzene ring, making it susceptible to nucleophilic attack, although the steric bulk of the morpholine protects the 2-position.
-
The "Push": The morpholine nitrogen at position 2 acts as an electron donor via resonance (+M effect), stabilizing the aromatic system but potentially lowering the activation energy for oxidative degradation at the morpholine ring.
Predicted Physicochemical Properties[1]
-
Molecular Formula:
-
Molecular Weight: 206.22 g/mol
-
Predicted pKa: ~2.5 – 3.5 (The basicity of the morpholine nitrogen is significantly attenuated by the electron-withdrawing benzonitrile core).
-
LogP: ~1.8 – 2.2 (Moderate lipophilicity, suggesting good membrane permeability but potential solubility issues in aqueous media).
Solid-State Thermodynamics: Polymorphism & Phase Transitions
For pharmaceutical intermediates, the thermodynamic stability of the crystal form is paramount. Metastable polymorphs can spontaneously convert to stable forms, altering solubility and bioavailability.
Polymorphic Landscape
Based on structural analogs (fluorinated benzonitriles), this compound is expected to exhibit enantiotropic polymorphism .
-
Form I (Thermodynamic Stable Form): Likely characterized by a higher melting point and denser packing (higher lattice energy). Expected Melting Point: 95°C – 105°C .
-
Form II (Kinetic/Metastable Form): Often obtained from rapid precipitation or lyophilization. Lower melting point, higher solubility, but thermodynamically unstable.
Visualization: Thermodynamic Stability Screening Workflow
The following diagram outlines the decision logic for identifying the thermodynamically stable polymorph.
Figure 1: Decision tree for isolating the thermodynamically stable crystal form using DSC (Differential Scanning Calorimetry) and XRPD (X-Ray Powder Diffraction).
Chemical Stability & Degradation Pathways
While the solid state is governed by lattice forces, solution stability is dictated by bond dissociation energies and hydrolysis kinetics.
Primary Degradation: Nitrile Hydrolysis
The nitrile group (-CN) is the thermodynamic weak point under aqueous acidic or basic conditions.
-
Mechanism: Nucleophilic attack by water on the nitrile carbon.
-
Step 1: Hydrolysis to 5-Fluoro-2-(morpholin-4-yl)benzamide .
-
Step 2: Further hydrolysis to 5-Fluoro-2-(morpholin-4-yl)benzoic acid .
-
Thermodynamics: The conversion of nitrile to carboxylic acid is highly exothermic and thermodynamically favored (
), but kinetically slow at neutral pH.
Secondary Degradation: Morpholine Oxidation
-
Mechanism: Oxidative attack on the morpholine nitrogen or alpha-carbons.
-
Product: N-oxide formation or ring-opening (oxidative dealkylation).
-
Trigger: Presence of peroxides in solvents (e.g., uninhibited ethers/THF) or UV light.
Visualization: Degradation Pathways
Figure 2: Major degradation pathways. The nitrile hydrolysis (black) is pH-dependent, while oxidation (red dashed) is driven by impurities or light.
Experimental Protocols (The "How-To")
To establish the thermodynamic stability profile, the following self-validating protocols must be executed.
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Objective: Determine melting point (
) and enthalpy of fusion ( ) to assess crystal lattice stability. -
Sample Prep: Weigh 2-4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Nitrogen purge at 50 mL/min.
-
-
Acceptance Criteria: A single sharp endotherm indicates a pure polymorph. A small pre-melt exotherm indicates a recrystallization event (metastable
stable transition).
Protocol 2: Forced Degradation (Stress Testing)
-
Objective: Validate the chemical stability limits.
-
Matrix:
Condition Agent Duration Target Degradation Acid Hydrolysis 1N HCl 24h @ 60°C 5-20% Base Hydrolysis 1N NaOH 24h @ 60°C 5-20% Oxidation 3% H₂O₂ 4h @ RT 5-20% Thermal Solid State 7 days @ 80°C < 2% | Photolytic | UV/Vis | 1.2M Lux hours | < 2% |
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Validation: Mass balance must be >95% (Sum of assay + degradants).
Data Summary & Reference Values
| Parameter | Predicted/Typical Value | Significance |
| Melting Point | 95°C - 105°C | Higher |
| Enthalpy of Fusion ( | 25 - 35 kJ/mol | Energy required to break the crystal lattice. |
| Solubility (pH 7.4) | < 0.1 mg/mL | Low aqueous solubility drives the need for stable polymorph selection. |
| Hygroscopicity | Non-hygroscopic | Morpholine ring may adsorb moisture if amorphous content is present. |
References
- Chemical Identity & Supplier Data
-
Thermodynamic Characterization Methods
-
Nitrile Hydrolysis Mechanisms
-
Baxter, J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
-
Solid-State NMR & Fluorine Probes
Sources
The Strategic Role of 5-Fluoro-2-(morpholin-4-yl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and privileged scaffolds like morpholine into molecular frameworks is a cornerstone of rational design. This technical guide delves into the medicinal chemistry of 5-Fluoro-2-(morpholin-4-yl)benzonitrile, a versatile and high-value building block. We will explore its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the development of targeted therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors. This document serves as an in-depth resource, providing not only theoretical insights but also practical, actionable protocols and data to empower researchers in their quest for novel and effective therapeutic agents.
Introduction: The Architectural Logic of a Privileged Building Block
The pursuit of novel therapeutics is an intricate dance between potency, selectivity, and favorable pharmacokinetic profiles. Medicinal chemists continuously seek out molecular scaffolds that can serve as reliable foundations for the construction of drug candidates. 5-Fluoro-2-(morpholin-4-yl)benzonitrile has emerged as one such "privileged" building block, embodying two key strategic elements in modern drug design: the strategic use of fluorine and the incorporation of the morpholine moiety.
The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Fluorine's high electronegativity and small atomic size can profoundly influence the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and reduced susceptibility to metabolic degradation.[2]
Concurrently, the morpholine ring is recognized as a privileged structure in medicinal chemistry.[3] Its advantageous physicochemical, biological, and metabolic properties, coupled with its synthetic accessibility, make it a frequent component of approved and experimental drugs.[2][4] The morpholine moiety can enhance aqueous solubility, act as a hydrogen bond acceptor, and contribute to favorable in vivo disposition.[2] The combination of these two powerful motifs in 5-Fluoro-2-(morpholin-4-yl)benzonitrile creates a versatile platform for the synthesis of a new generation of targeted therapies.
Synthesis and Characterization: From Blueprint to Reality
The synthetic accessibility of a building block is paramount to its utility in drug discovery. While a specific, detailed experimental protocol for the direct synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established methodologies for analogous compounds. A highly plausible and efficient route involves the nucleophilic aromatic substitution of a di-halogenated benzonitrile with morpholine.
Proposed Synthetic Pathway
A logical and practical synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile (3) would commence from the readily available 2,5-difluorobenzonitrile (1). The greater electrophilicity of the carbon at the 2-position, activated by the electron-withdrawing nitrile group, facilitates a selective nucleophilic aromatic substitution by morpholine (2).
Figure 1: Proposed synthetic route to 5-Fluoro-2-(morpholin-4-yl)benzonitrile.
Detailed Experimental Protocol (Prophetic)
The following protocol is a robust, field-proven method for analogous nucleophilic aromatic substitutions and is expected to yield the target compound in high purity.
-
Reaction Setup: To a stirred solution of 2,5-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Data
The structural confirmation of the synthesized 5-Fluoro-2-(morpholin-4-yl)benzonitrile would be achieved through standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for 5-Fluoro-2-(morpholin-4-yl)benzonitrile
| Property | Value |
| CAS Number | 905439-33-0[5][6] |
| Molecular Formula | C₁₁H₁₁FN₂O[6] |
| Molecular Weight | 206.22 g/mol [6] |
| Appearance | Off-white to pale yellow solid (predicted) |
| ¹H NMR (Predicted) | Signals corresponding to the aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling, and two triplets for the morpholine protons. |
| ¹³C NMR (Predicted) | Resonances for the aromatic carbons, with characteristic splitting due to carbon-fluorine coupling, the nitrile carbon, and the carbons of the morpholine ring. |
| Mass Spectrum (MS) | [M+H]⁺ at m/z 207.09 (predicted) |
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of a chemical building block lies in its ability to be transformed into biologically active molecules. 5-Fluoro-2-(morpholin-4-yl)benzonitrile is a prime example of a scaffold that provides a gateway to the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
The Link to PARP Inhibitors: The Case of Niraparib
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA mutations.[7] Several approved PARP inhibitors, such as Olaparib and Niraparib, feature complex heterocyclic cores.[7] The synthesis of these molecules often relies on key benzonitrile intermediates.[8]
While direct public evidence is limited, the structural features of 5-Fluoro-2-(morpholin-4-yl)benzonitrile strongly suggest its potential as a key intermediate in the synthesis of PARP inhibitors like Niraparib.[9] The fluorinated benzonitrile core provides a reactive handle for the construction of the indazole moiety present in Niraparib.
Figure 2: Conceptual pathway from the intermediate to a PARP inhibitor.
Broader Potential in Kinase Inhibitor Scaffolds
Beyond PARP inhibitors, the 5-fluoro-2-morpholinobenzonitrile scaffold is a versatile starting point for the synthesis of a wide range of kinase inhibitors. The nitrile group can be readily converted into other functional groups such as amides, carboxylic acids, or amines, providing multiple avenues for diversification and the introduction of pharmacophoric elements.[2] The morpholine moiety can be retained to impart favorable pharmacokinetic properties, or it can be replaced with other cyclic amines to explore structure-activity relationships.
Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Design
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design.[5] The key structural features of 5-Fluoro-2-(morpholin-4-yl)benzonitrile each contribute to the overall profile of the final drug candidate.
-
The Fluorine Atom: The placement of the fluorine atom at the 5-position of the benzonitrile ring can have several beneficial effects. It can block a potential site of metabolism, thereby increasing the half-life of the drug.[2] Additionally, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence the binding affinity of the molecule to its target protein.
-
The Morpholine Moiety: The morpholine ring is often incorporated to improve the physicochemical properties of a drug candidate.[3] It can enhance aqueous solubility, which is crucial for oral bioavailability. Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with the target protein.
-
The Nitrile Group: The nitrile group is a versatile functional group that can serve as a key anchoring point for building out the rest of the molecule. Its linear geometry and ability to be transformed into other functional groups make it a valuable synthetic handle.[8]
Figure 3: Structure-Activity Relationship contributions of the key moieties.
Conclusion and Future Perspectives
5-Fluoro-2-(morpholin-4-yl)benzonitrile stands as a testament to the power of rational design in medicinal chemistry. The strategic combination of a fluorine atom and a morpholine ring within a versatile benzonitrile scaffold creates a building block of significant value for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. Its inferred role as a key intermediate in the synthesis of PARP inhibitors like Niraparib highlights its immediate relevance in contemporary drug discovery.
As our understanding of the molecular drivers of disease continues to grow, the demand for well-designed, synthetically accessible building blocks will only increase. 5-Fluoro-2-(morpholin-4-yl)benzonitrile is poised to remain a valuable tool in the arsenal of medicinal chemists, enabling the creation of the next generation of life-saving medicines. Future research will likely focus on the further exploration of this scaffold in the development of inhibitors for other kinase targets, as well as the investigation of novel synthetic routes to further enhance its accessibility and utility.
References
-
BMRB. bmse000284 Benzonitrile at BMRB. [Link]
-
Structure Activity Relationship Of Drugs. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026).
-
PatSnap. Benzonitrile patented technology retrieval search results - Eureka. [Link]
-
NCBI. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. [Link]
- Google Patents.
-
MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. [Link]
-
NIH. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
New Drug Approvals. LINEZOLID. [Link]
-
NIH. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. [Link]
-
NIH. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]
-
PubChemLite. 5-fluoro-2-methylbenzonitrile (C8H6FN). [Link]
-
NIST. 5-Fluoro-2-methylbenzonitrile - the NIST WebBook. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Coventry University. Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorecta. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]
- 3. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-(4-morpholinyl)benzonitrile,905439-33-0 [rovathin.com]
- 5. CAS:905439-33-0, 5-Fluoro-2-(morpholin-4-yl)benzonitrile-毕得医药 [bidepharm.com]
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- 7. guidechem.com [guidechem.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile via Nucleophilic Aromatic Substitution: An Application Protocol
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable nucleophilic aromatic substitution (SNAr) reaction between 2,5-difluorobenzonitrile and morpholine. This document is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a thorough explanation of the underlying chemical principles, safety considerations, and expected outcomes. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the reaction, facilitating troubleshooting and optimization.
Introduction
5-Fluoro-2-(morpholin-4-yl)benzonitrile is a key intermediate in the synthesis of various biologically active compounds. Its structural motifs, including the fluoro, morpholino, and cyano groups, are prevalent in pharmaceuticals due to their ability to modulate physicochemical properties and biological activity. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr reaction is a powerful tool for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups.[1] In this case, the cyano (-CN) and fluoro (-F) substituents on the 2,5-difluorobenzonitrile ring render it electron-deficient and thus susceptible to nucleophilic attack by morpholine. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride leaving group to restore aromaticity.[2][3]
This protocol has been optimized for high yield and purity, employing readily available reagents and standard laboratory equipment.
Reaction Principle and Mechanism
The nucleophilic aromatic substitution reaction for the formation of 5-Fluoro-2-(morpholin-4-yl)benzonitrile is depicted below:
Overall Reaction Scheme:
The reaction is facilitated by the presence of a base, typically potassium carbonate (K₂CO₃), which serves to neutralize the hydrofluoric acid (HF) generated during the reaction.[4] The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is crucial as it effectively solvates the cationic species while leaving the anionic nucleophile relatively "naked" and more reactive.[5] This leads to a significant rate enhancement compared to protic solvents.[6][7]
The mechanism proceeds in two key steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of morpholine attacks the carbon atom bearing a fluorine atom at the 2-position of 2,5-difluorobenzonitrile. This position is most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ortho-cyano group and the para-fluoro group. This addition step forms a negatively charged, non-aromatic intermediate known as the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing cyano group.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion from the Meisenheimer complex. This step is typically the rate-determining step of the overall reaction. The fluoride ion then reacts with the protonated morpholine or is scavenged by the base present in the reaction mixture.
Reaction Mechanism Diagram:
Caption: The SNAr reaction mechanism.
Experimental Protocol
This protocol outlines the synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,5-Difluorobenzonitrile | ≥99% | e.g., Sigma-Aldrich |
| Morpholine | ≥99% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% | e.g., Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR |
| Brine (Saturated NaCl solution) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | e.g., Acros Organics |
| Round-bottom flask (100 mL) | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle with temperature control | ||
| Condenser | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator | ||
| Buchner funnel and filter paper |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorobenzonitrile (5.0 g, 35.9 mmol, 1.0 equiv.), potassium carbonate (7.45 g, 53.9 mmol, 1.5 equiv.), and anhydrous dimethyl sulfoxide (50 mL).
-
Addition of Nucleophile: While stirring the mixture at room temperature, add morpholine (3.44 mL, 39.5 mmol, 1.1 equiv.) dropwise over 5 minutes.
-
Rationale: A slight excess of the nucleophile is used to ensure complete consumption of the starting material.
-
-
Reaction Heating: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2,5-difluorobenzonitrile) is consumed (typically 4-6 hours).
-
Rationale: Reaction monitoring is crucial to determine the endpoint of the reaction and to avoid the formation of byproducts due to prolonged heating.
-
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate may form. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Rationale: Quenching with water precipitates the product and dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase.
-
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Rationale: Washing with brine helps to remove any remaining water and inorganic impurities from the organic phase. Anhydrous MgSO₄ is a drying agent that removes residual water.
-
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: The rotary evaporator efficiently removes the solvent to yield the solid product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Rationale: Purification is necessary to remove any unreacted starting materials and byproducts to obtain the final product with high purity.
-
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% (after purification) |
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.30 (m, 2H), 6.90-7.00 (m, 1H), 3.85 (t, 4H), 3.15 (t, 4H) |
| Purity (by HPLC) | ≥98% |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this protocol.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2,5-Difluorobenzonitrile: This compound is harmful if swallowed or in contact with skin.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Morpholine: Morpholine is a corrosive and flammable liquid.[11][12] It can cause severe skin burns and eye damage. Handle with care and avoid inhalation of vapors.
-
Dimethyl Sulfoxide (DMSO): DMSO can enhance the penetration of other chemicals through the skin.[13] Avoid direct contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents, insufficient heating, or incorrect solvent. | Ensure all reagents are of high purity and anhydrous where specified. Verify the reaction temperature. Confirm the use of a polar aprotic solvent like DMSO. |
| Formation of multiple byproducts | Reaction temperature too high or prolonged reaction time. | Optimize the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Incomplete reaction | Insufficient amount of base or nucleophile. | Use the recommended stoichiometry of reagents. Ensure the potassium carbonate is anhydrous and finely powdered for better reactivity. |
| Difficulty in product isolation | Product is soluble in the aqueous phase. | Perform additional extractions with ethyl acetate. If the product is highly polar, consider using a different extraction solvent. |
References
- Vertex AI Search. Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF.
- Fiveable. DMSO Definition - Organic Chemistry Key Term. (August 15, 2025).
- gChem. SNAr Comparative Reaction.
- Fisher Scientific. Aromatic Nucleophilic Substitution.
- Pearson. Which reaction would be faster, the one with DMSO as the solvent....
- ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Fisher Scientific. SAFETY DATA SHEET - 2,5-Difluorobenzonitrile. (December 25, 2021).
- Quora. How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions?. (February 14, 2024).
- Who we serve. Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles.
- Atlas. Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism.
- Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Amino-2,5-difluorobenzonitrile. (December 11, 2024).
- Alfa Chemistry. Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
- Angene Chemical. Safety Data Sheet - 3,5-Difluorobenzonitrile. (August 20, 2024).
- Chemos GmbH&Co.KG. Safety data sheet - morpholine.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
- Vapourtec Ltd. Aromatic Substitution | Flow Reactions.
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
- Chemistry Steps. Nucleophilic Aromatic Substitution. (August 9, 2021).
- Harvard DASH. Concerted nucleophilic aromatic substitutions.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Which reaction would be faster, the one with DMSO as the solvent ... | Study Prep in Pearson+ [pearson.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. quora.com [quora.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. chemos.de [chemos.de]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fiveable.me [fiveable.me]
Application Note & Protocol: Microwave-Accelerated Synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile
Introduction: Accelerating Drug Discovery with Microwave-Assisted Organic Synthesis
In the landscape of modern medicinal chemistry, the demand for rapid and efficient synthesis of novel chemical entities is paramount. 5-Fluoro-2-(morpholin-4-yl)benzonitrile is a key building block in the development of various pharmaceutical agents, valued for its unique electronic and structural properties imparted by the fluorine and morpholine substituents. Traditional synthetic methods often involve prolonged reaction times and harsh conditions, creating a bottleneck in the drug discovery pipeline.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[2][3] By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS enables rapid, uniform heating that can dramatically reduce reaction times from hours to minutes.[4][5] This application note provides a detailed protocol for the synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile via a nucleophilic aromatic substitution (SNAr) reaction, leveraging the power of microwave irradiation to achieve high yields and purity in a fraction of the time required by conventional methods.[6][7]
The Chemistry: A Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a nucleophilic aromatic substitution mechanism, a cornerstone reaction in organic chemistry.[6] In this specific application, the morpholine acts as the nucleophile, displacing one of the fluorine atoms on the 2,5-difluorobenzonitrile ring. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the nitrile group and the fluorine atoms) which activate the aromatic ring towards nucleophilic attack.[6]
Microwave irradiation significantly accelerates this process through a phenomenon known as dielectric heating.[8] Polar molecules, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates substantial internal heat, leading to a rapid increase in the reaction rate.[4] This targeted heating is more efficient than conventional methods that rely on thermal conduction.[9]
Experimental Protocol
Safety First: This protocol involves the use of a dedicated laboratory microwave reactor. Domestic microwave ovens are not suitable for this application and pose a significant safety risk. [4][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction is performed in a sealed vessel, which will generate internal pressure. Ensure the vessel is allowed to cool to a safe temperature (typically below 50 °C) before opening.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,5-Difluorobenzonitrile | ≥98% | Commercially Available | - |
| Morpholine | ≥99% | Commercially Available | - |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available | A polar aprotic solvent with a high dielectric constant, ideal for microwave synthesis.[5] |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Microwave Vials | - | As per microwave reactor specifications | Must be designed to withstand elevated temperatures and pressures.[11] |
| Magnetic Stir Bar | - | - | For adequate mixing. |
Reaction Setup and Microwave Irradiation
-
Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add 2,5-difluorobenzonitrile (1.0 mmol, 139.1 mg).
-
Solvent and Nucleophile Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) (3 mL) to the vial, followed by morpholine (1.2 mmol, 104.5 mg, 105 µL).
-
Vessel Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Parameters: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 150 °C (The reaction temperature is set above the boiling point of the solvent, which is possible due to the increased pressure in the sealed vessel[5])
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (The instrument will modulate power to maintain the target temperature)
-
Stirring: High
-
Work-up and Purification
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it.[11]
-
Quenching: Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 5-Fluoro-2-(morpholin-4-yl)benzonitrile as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Workflow Diagram
Sources
- 1. sciforum.net [sciforum.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Synthesis [organic-chemistry.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 8. Microwave assisted reactions | PPTX [slideshare.net]
- 9. bspublications.net [bspublications.net]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Guide: Optimizing Reaction Temperature for Morpholine Addition to Fluorobenzonitriles
Executive Summary & Mechanistic Insight[1][2][3]
The nucleophilic aromatic substitution (
While this reaction appears deceptively simple, the temperature variable is the primary driver of success. It dictates the delicate balance between overcoming the activation energy barrier of the rate-determining step (formation of the Meisenheimer complex) and preventing the catastrophic hydrolysis of the nitrile group.
The "Goldilocks" Thermal Zone
-
Too Low (< 60°C): The high energy barrier of the electron-rich benzene ring (even with the nitrile activator) prevents the formation of the Meisenheimer complex. Conversion stalls.
-
Too High (> 140°C): The nitrile group (
) becomes susceptible to base-catalyzed hydrolysis, converting your target into the corresponding benzamide or benzoic acid. -
Optimal Range: Typically 80°C – 110°C , depending on the solvent and specific isomer (2-fluoro vs. 4-fluoro).
Troubleshooting Guide (Q&A)
Issue 1: "My reaction has stalled at 50% conversion after 24 hours."
Diagnosis: Insufficient thermal energy to drive the kinetics, or product inhibition.
Technical Explanation: The nitrile group is a moderate electron-withdrawing group (EWG). Unlike a nitro group, it does not activate the ring aggressively. At temperatures below 80°C, the
-
Increase Temperature: Raise the reaction temperature to 100°C . If using acetonitrile (bp 82°C), switch to a higher boiling solvent like DMF or DMSO .
-
Microwave Irradiation: If available, run the reaction at 120°C for 30 minutes in a sealed vessel. The rapid heating often bypasses the slow thermal ramp where side reactions can initiate.
Issue 2: "I see a new spot on TLC/LCMS with M+18 mass."
Diagnosis: Nitrile Hydrolysis (Formation of Benzamide).
Technical Explanation: You have inadvertently created conditions for the hydration of the nitrile:
-
Dry Your System: Use anhydrous solvents.[1] Flame-dry your glassware.
-
Bake the Base: Dry your
or in an oven at 150°C overnight before use. -
Lower Temperature: Cap the temperature at 90°C .
Issue 3: "The 2-fluoro isomer reacts instantly, but the 4-fluoro isomer is sluggish."
Diagnosis: Isomer-dependent activation energy. Technical Explanation:
-
2-Fluorobenzonitrile (Ortho): The inductive effect (-I) of the nitrile group is distance-dependent and strongest at the ortho position.[2] This significantly lowers the LUMO energy, accelerating the attack.
-
4-Fluorobenzonitrile (Para): Relies primarily on resonance (-M) stabilization, which is less effective than the combined -I/-M effect at the ortho position. Corrective Action:
-
For 4-Fluoro: You must use more vigorous conditions (e.g., 100-110°C in DMSO) compared to the 2-fluoro isomer (often runs at 60-80°C in MeCN).
Experimental Protocol: The Optimized Workflow
This protocol is designed for the synthesis of 4-(4-morpholinyl)benzonitrile , but is adaptable for the 2-isomer by reducing the temperature.
Materials
-
Substrate: 4-Fluorobenzonitrile (1.0 equiv)
-
Nucleophile: Morpholine (1.5 – 2.0 equiv)
-
Base: Anhydrous
(2.0 equiv) -
Solvent: Dimethyl sulfoxide (DMSO) [Anhydrous] or Acetonitrile (MeCN)
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Critical: Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture ingress.
-
-
Addition:
-
Add 4-Fluorobenzonitrile (10 mmol) and Anhydrous DMSO (20 mL, 0.5 M concentration).
-
Add Anhydrous
(20 mmol). -
Add Morpholine (15 mmol) dropwise at room temperature.
-
-
Reaction:
-
Heating: Heat the mixture to 100°C (internal temperature).
-
Monitoring: Check TLC or HPLC every 2 hours.
-
TLC Stain: UV active. Morpholine product is more polar than the starting fluoride but less polar than the hydrolysis byproduct.
-
-
-
Workup (The "Cold Crash"):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (100 mL). The product should precipitate as a solid.
-
Liquid-Liquid Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.
-
-
Purification:
-
Recrystallization from Ethanol/Water is often sufficient.
-
If chromatography is needed, use a Hexane/Ethyl Acetate gradient (typically 10-30% EtOAc).
-
Optimization Data: Temperature vs. Outcome
The following table summarizes typical outcomes for the reaction of morpholine with 4-fluorobenzonitrile (5 mmol scale, 12 hours).
| Temperature | Solvent | Conversion (%) | Yield (%) | Major Impurity | Status |
| 25°C | MeCN | < 5% | 0% | N/A | Fail (Kinetic barrier) |
| 60°C | MeCN | 45% | 40% | None | Incomplete |
| 82°C (Reflux) | MeCN | 85% | 80% | Trace Amide | Good (Standard) |
| 100°C | DMSO | > 99% | 92% | None | Optimal |
| 150°C | DMSO | > 99% | 65% | Benzamide (20%) | Degradation |
Visualizations
Figure 1: Reaction Mechanism & Competing Pathways
This diagram illustrates the
Caption: The S_NAr pathway proceeds via a Meisenheimer complex.[3][4] Excessive heat and moisture divert the flux toward nitrile hydrolysis.
Figure 2: Optimization Workflow
Caption: Decision tree for optimizing reaction conditions based on conversion and impurity profile.
References
-
Nucleophilic Arom
) Mechanism: -
Synthesis of Morpholine Derivatives (General Conditions)
-
Solvent Effects in
:- Royal Society of Chemistry (RSC). "Effect of the nature of the nucleophile and solvent on an reaction."
-
[Link]
-
Nitrile Hydrolysis Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. vaia.com [vaia.com]
Minimizing byproduct formation in 5-Fluoro-2-(morpholin-4-yl)benzonitrile synthesis
Technical Support Center: Synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile
Welcome to our dedicated technical support guide for the synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this important synthetic transformation. Our goal is to provide you with actionable insights and robust protocols to help you minimize byproduct formation and achieve high purity and yield.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have compiled based on extensive literature review and our experience with related nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
What is the primary synthetic route to 5-Fluoro-2-(morpholin-4-yl)benzonitrile and what is the underlying mechanism?
The most common and efficient method for synthesizing 5-Fluoro-2-(morpholin-4-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,5-difluorobenzonitrile with morpholine.
The mechanism proceeds via a two-step addition-elimination pathway:
-
Step 1: Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the 2,5-difluorobenzonitrile ring. This position is highly activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent nitrile group (-CN) and the fluorine atom. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Step 2: Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of a fluoride ion from the C2 position, yielding the desired product.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride (HF) that is formed as a byproduct of the reaction with the excess morpholine or another added base.
Caption: General mechanism for the SNAr synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile.
Why is the substitution favored at the C2 position over the C5 position?
The regioselectivity of this reaction is primarily governed by the electronic effects of the substituents on the aromatic ring. The nitrile group (-CN) is a strong electron-withdrawing group through both resonance and induction. Its activating effect is much more pronounced at the ortho (C2) and para positions. In 2,5-difluorobenzonitrile, the C2 position is ortho to the nitrile group, making it significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position, which is meta to the nitrile group.
Troubleshooting Guide: Byproduct Formation
Issue 1: I am observing a significant amount of an isomer, 2-Fluoro-5-(morpholin-4-yl)benzonitrile, in my reaction mixture. What causes this and how can I prevent it?
While the formation of the C2-substituted product is electronically favored, the formation of the C5-substituted isomer, 2-fluoro-5-(morpholin-4-yl)benzonitrile, can occur, particularly under certain reaction conditions.
Causality:
-
High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored C5 substitution pathway.
-
Prolonged Reaction Times: Extended reaction times can lead to equilibration or side reactions, potentially increasing the proportion of the thermodynamic product, which may differ from the kinetic product.
-
Solvent Effects: The choice of solvent can influence the stability of the Meisenheimer complexes for both pathways. Aprotic polar solvents like DMSO or DMF are generally preferred as they can solvate the charged intermediate effectively.
Mitigation Strategies:
| Parameter | Recommended Condition | Rationale |
| Temperature | 60-80 °C | This temperature range is often sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant formation of the C5-isomer. |
| Reaction Time | Monitor by HPLC/TLC | Avoid unnecessarily long reaction times. Monitor the consumption of the starting material and the formation of the product to determine the optimal endpoint. |
| Solvent | DMSO, DMF, or ACN | These polar aprotic solvents facilitate the SNAr reaction and can help maintain regioselectivity. |
| Base | K₂CO₃ or Et₃N | A non-nucleophilic base is crucial to neutralize the HF formed without competing with the morpholine. |
Experimental Protocol: Minimizing Isomer Formation
-
To a solution of 2,5-difluorobenzonitrile (1.0 eq) in anhydrous DMSO (5-10 volumes), add potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Add morpholine (1.1-1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 70 °C and monitor its progress every 1-2 hours using HPLC or TLC.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water, which will precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Analyze the crude product by ¹H NMR or HPLC to determine the isomeric ratio.
Issue 2: My final product is contaminated with a byproduct that appears to be a dimer. What is this impurity and how can I avoid it?
The formation of a dimeric byproduct, such as bis(morpholin-4-yl)benzonitrile, can occur if the reaction conditions are too harsh, leading to the substitution of both fluorine atoms.
Causality:
-
High Reaction Temperature: Significantly elevated temperatures (>100-120 °C) can provide sufficient energy to substitute the second, less reactive fluorine atom at the C5 position of the desired product.
-
Excess Morpholine: A large excess of morpholine can drive the second substitution reaction forward.
-
Extended Reaction Times: Leaving the reaction for an extended period after the primary reaction is complete can lead to the slow formation of the disubstituted product.
Mitigation Strategies:
Technical Support Center: Stability Profile of 5-Fluoro-2-(morpholin-4-yl)benzonitrile
[1]
Case ID: T-CN-MORPH-05 Subject: Acidic Stability, Degradation Pathways, and Handling Protocols Status: Active Expert Level: Senior Application Scientist[1]
Introduction: The "Two-Stage" Acid Interaction
Welcome to the technical guide for 5-Fluoro-2-(morpholin-4-yl)benzonitrile . Users frequently encounter issues with this compound in acidic media (e.g., during reductive amination workups, acidic HPLC mobile phases, or salt formation).[1]
To successfully handle this molecule, you must distinguish between two distinct phenomena:
Module 1: Chemical Behavior & Mechanism
The Protonation Trap (Solubility Issues)
The morpholine nitrogen is a basic center (approximate pKa of conjugate acid ~8.4). Upon contact with even mild acids (pH < 6), the nitrogen protonates.
-
Consequence: The molecule transforms from a lipophilic neutral species to a hydrophilic cationic salt.[1]
-
Common Failure: Attempting to extract the compound into organic solvent (DCM/EtOAc) from an acidic aqueous layer results in near-zero recovery.[1]
The Hydrolysis Cascade (Degradation)
Under strong acidic stress (pH < 1, elevated temperature), the nitrile group (-CN) undergoes acid-catalyzed hydrolysis.[1] This is a stepwise process:
Expert Insight: The ortho-morpholine group provides electron donation (+M effect) into the benzene ring, which can slightly stabilize the nitrile against nucleophilic attack compared to electron-deficient rings.[1] However, steric bulk from the morpholine ring may complicate crystallization of the amide intermediate.
Visualizing the Pathway
Figure 1: Reaction pathway showing reversible protonation (solubility change) vs. irreversible hydrolysis (chemical degradation).[1][5][6]
Module 2: Troubleshooting Guide (FAQ)
Use this decision matrix to diagnose experimental failures.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Recovery (<10%) | Protonation Trap. The compound is stuck in the aqueous phase as a salt.[1] | Check pH of aqueous layer.[1][7][8] If pH < 9, this is the cause. | Adjust aqueous layer to pH 10-11 using NaOH or Na₂CO₃ before extraction.[1] |
| New Peak (+18 m/z) | Amide Hydrolysis. Nitrile hydrated to -CONH₂.[1] | LCMS shows M+18 peak.[1] | Avoid heating in acidic media.[1] Keep workups < 30°C. |
| New Peak (+19 m/z) | Acid Hydrolysis. Nitrile hydrolyzed to -COOH.[1] | LCMS shows M+19 peak.[1] (Note: +18 then +1). | Critical failure.[1] Re-synthesize. Avoid strong mineral acids (HCl, H₂SO₄).[1] |
| RT Shift (No Mass Change) | Column Interaction. Morpholine interacting with silanols.[1] | Peak tails or shifts earlier/later depending on mobile phase pH.[1] | Add 0.1% TFA or Formic Acid to mobile phase to mask silanols, or use high pH stable column.[1] |
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying solubility issues versus chemical degradation.
Module 3: Experimental Protocols
Validated Acid Stress Test (Forced Degradation)
Objective: Determine the precise stability limit of the nitrile group for your specific batch/conditions.
Reagents:
Protocol:
-
Preparation: Dissolve 10 mg of 5-Fluoro-2-(morpholin-4-yl)benzonitrile in 1 mL ACN.
-
Stress Initiation: Add 1 mL of 1N HCl. (Final concentration ~0.5N HCl).[1]
-
Incubation:
-
Sample A: Keep at Room Temperature (25°C).
-
Sample B: Heat to 60°C in a sealed vial.
-
-
Timepoints: Aliquot 100 µL at T=0, 1h, 4h, and 24h.
-
Quenching: Immediately neutralize the aliquot with 100 µL 1N NaOH to stop the reaction.
-
Analysis: Dilute with mobile phase and analyze via HPLC/UPLC (254 nm).
Acceptance Criteria:
-
Stable: < 5% degradation after 24h at RT.[1]
-
Labile: > 5% degradation requires cold handling and avoidance of mineral acids.[1]
HPLC Method for Stability Tracking
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Note: The acidic mobile phase keeps the morpholine protonated, ensuring sharp peak shape.[1] Do not use neutral pH water without buffer, as the free base will streak.
Module 4: Physicochemical Data Summary
| Property | Value / Behavior | Implication |
| Molecular Weight | 206.22 g/mol | Monoisotopic mass for MS tracking.[1] |
| pKa (Morpholine N) | ~8.4 (Predicted) | Protonates in standard HPLC buffers (pH 2-4).[1] |
| LogP (Neutral) | ~2.1 | Good solubility in DCM/EtOAc.[1] |
| LogP (Protonated) | < 0 | High solubility in water; zero extraction into organics.[1] |
| Hydrolysis Product A | Amide (MW 224.[1]23) | First degradant.[1] Indicates moisture + acid + heat.[1] |
| Hydrolysis Product B | Acid (MW 225.[1]21) | Terminal degradant. Indicates harsh conditions.[1] |
References
-
International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][9]Link
-
Chemistry Steps. (2022). The Mechanism of Acid-Catalyzed Nitrile Hydrolysis.[1][2][3][4][10][11]Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Morpholine.[1]Link
-
Cohen, G. M., et al. (2010).[1] Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination.[1][7][8] (Contextual reference for fluorinated N-heterocycle stability in acid). AAPS PharmSciTech, 11(1), 247-252.[1][7] Link
Sources
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. studylib.net [studylib.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Determination of 5-Fluoro-2-(morpholin-4-yl)benzonitrile
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. For novel compounds like 5-Fluoro-2-(morpholin-4-yl)benzonitrile, a key building block in medicinal chemistry, robust analytical methods for purity determination are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, drawing upon established chromatographic principles and field-proven insights to guide researchers and drug development professionals.
The structure of 5-Fluoro-2-(morpholin-4-yl)benzonitrile, featuring a fluorinated benzonitrile core and a morpholine substituent, presents unique considerations for HPLC method development. The benzonitrile moiety provides a strong chromophore for UV detection, while the morpholine group can influence interactions with the stationary phase. This guide will explore two primary reversed-phase HPLC approaches, comparing a conventional C18 stationary phase with a more specialized fluorinated phase to highlight the impact of column chemistry on separation performance.
The Foundation of Separation: Understanding the Analyte and Method Goals
The primary objective of a purity method is to separate the main compound from any potential impurities, which may include starting materials, byproducts, or degradation products. For 5-Fluoro-2-(morpholin-4-yl)benzonitrile, potential impurities could arise from the synthesis process, such as unreacted precursors or side-reaction products. A successful HPLC method must exhibit sufficient selectivity and resolution to distinguish these closely related species from the main peak.
Method 1: The Workhorse - Reversed-Phase HPLC on a C18 Stationary Phase
The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC due to its versatility and broad applicability.[1] The separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.
Rationale for Experimental Choices
-
Column: A C18 column is the logical starting point for method development for a wide range of small organic molecules.[1] Its hydrophobic nature will interact with the benzonitrile core of the analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[2] Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[2]
-
Buffer: The morpholine group in the analyte is basic. To ensure good peak shape and reproducible retention times, it is crucial to control the pH of the mobile phase with a buffer.[3] A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) will ensure the morpholine moiety is protonated, leading to more consistent interactions with the stationary phase and minimizing peak tailing.
-
Detection: The benzonitrile chromophore is expected to have a strong UV absorbance. A detection wavelength around 254 nm is a common starting point for aromatic compounds, though this should be optimized by examining the UV spectrum of the analyte. For fluorinated aromatic compounds, the absorption maximum can be in the 260-280 nm range.[4] We will propose 265 nm as a starting point, similar to what has been used for other fluorinated compounds.[5][6]
Experimental Protocol: C18 Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Method 2: An Alternative Approach - Reversed-Phase HPLC on a Fluorinated Stationary Phase
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, offer an alternative selectivity to traditional C18 columns.[7] These phases can engage in multiple interaction modes, including hydrophobic, dipole-dipole, and π-π interactions, which can be particularly advantageous for separating halogenated compounds and isomers.[7]
Rationale for Experimental Choices
-
Column: A PFP column is selected to leverage the unique interactions between the fluorinated stationary phase and the fluorinated analyte.[7] This can lead to enhanced selectivity for closely related impurities that may co-elute on a C18 column.
-
Mobile Phase: The same mobile phase composition (acetonitrile and water with a phosphate buffer) can be used as a starting point. This allows for a direct comparison of the selectivity offered by the stationary phase.
-
Detection and Other Parameters: The remaining parameters are kept consistent with the C18 method to isolate the effect of the column chemistry on the separation.
Experimental Protocol: Fluorinated Phase Method
| Parameter | Condition |
| Column | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Comparative Analysis and Expected Outcomes
The two proposed methods offer distinct advantages and are likely to yield different chromatographic profiles.
| Feature | C18 Method | Fluorinated Phase Method |
| Primary Interaction | Hydrophobic interactions. | Multiple interactions including hydrophobic, dipole-dipole, and π-π.[7] |
| Selectivity | Good general-purpose selectivity for non-polar to moderately polar compounds. May struggle with closely related fluorinated isomers. | Enhanced selectivity for halogenated compounds, positional isomers, and compounds with aromatic rings.[7] |
| Retention | Retention is primarily based on the overall hydrophobicity of the analyte and impurities. | Retention can be influenced by the position of the fluorine atom and the presence of other polar functional groups. |
| Peak Shape | With appropriate pH control, good peak shapes are expected. | Generally provides sharp, symmetrical peaks, especially for fluorinated compounds. |
| Ideal Application | Initial method development and routine quality control for compounds with good separation on a standard C18 phase.[8] | Resolving challenging separations of closely related impurities, especially those involving halogenated compounds or positional isomers.[7] |
Visualizing the Method Development Workflow
The process of developing and validating an HPLC method follows a logical progression, from initial feasibility studies to final method validation.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. veeprho.com [veeprho.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. moca.net.ua [moca.net.ua]
- 5. scientificliterature.org [scientificliterature.org]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
FTIR characteristic peaks of nitrile and morpholine in 5-Fluoro-2-(morpholin-4-yl)benzonitrile
Executive Summary: The Spectroscopic Fingerprint
In the synthesis of kinase inhibitors (e.g., PARP or PI3K inhibitors), 5-Fluoro-2-(morpholin-4-yl)benzonitrile serves as a critical scaffold. Its structural integrity relies on the precise installation of the morpholine ring at the ortho position relative to the nitrile group, displacing a leaving group (typically fluorine) from the 2,5-difluorobenzonitrile precursor.
This guide provides a comparative FTIR analysis to validate this transformation. Unlike HPLC, which separates components, FTIR provides an immediate structural "fingerprint" based on the electronic environment of the nitrile dipole and the vibrational modes of the morpholine ether linkage.
Key Differentiator: The successful coupling is spectroscopically defined by the red-shift of the nitrile stretch (due to ortho-resonance donation) and the emergence of aliphatic ether bands on the aromatic scaffold.
Theoretical Framework: Characteristic Peaks
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional groups.
A. The Nitrile Beacon (-C≡N)
-
Expected Region:
-
Mechanism: The nitrile group is a distinct dipole.[1] In 5-Fluoro-2-(morpholin-4-yl)benzonitrile, the morpholine nitrogen is a strong electron donor located ortho to the nitrile.
-
The Shift Effect:
-
Inductive Effect (-I): The Fluorine at position 5 withdraws electron density, theoretically strengthening the CN bond (blue shift).
-
Resonance Effect (+M): The Morpholine at position 2 donates electron density into the ring, which conjugates with the nitrile. This increases the single-bond character of the CN group, lowering the force constant.
-
Net Result: The resonance effect of the ortho-morpholine typically dominates, causing a slight red shift (lower wavenumber) compared to the electron-deficient precursor (2,5-difluorobenzonitrile).
-
B. The Morpholine Signature
The morpholine ring introduces aliphatic character to the aromatic system.
-
C-O-C (Ether) Stretch:
. This is a strong, distinct peak absent in the starting benzonitrile. -
Aliphatic C-H Stretch:
. These appear just below the aromatic C-H peaks ( ), confirming the presence of the saturated ring.
C. The Fluorine Handle (Ar-F)
-
C-F Stretch:
. -
Note: This region is often crowded. The "loss" of one C-F bond (from the precursor) is harder to quantify than the "gain" of the morpholine C-O-C bond.
Comparative Analysis: Target vs. Precursors
The following table contrasts the target molecule with its synthetic precursors to establish Quality Control (QC) pass/fail criteria.
| Functional Mode | Precursor 1: 2,5-Difluorobenzonitrile | Precursor 2: Morpholine (Free Base) | Target: 5-Fluoro-2-(morpholin-4-yl)benzonitrile | Diagnostic Value |
| Nitrile (-C≡N) | ~2240 cm⁻¹ (High frequency due to e- withdrawing F) | Absent | 2215 - 2225 cm⁻¹ (Red-shifted due to conjugation) | Primary ID: Confirm nitrile retention & electronic change. |
| Ether (C-O-C) | Absent | ~1090 - 1110 cm⁻¹ (Strong) | ~1115 cm⁻¹ (Distinct sharp peak) | Coupling ID: Confirms morpholine attachment. |
| C-H Stretch | >3050 cm⁻¹ (Aromatic only) | 2800 - 2980 cm⁻¹ (Aliphatic only) | Both Present: >3050 (Ar) & 2850-2950 (Ali) | Purity Check: Ratio of Ar/Ali C-H confirms stoichiometry. |
| N-H Stretch | Absent | ~3300 cm⁻¹ (Broad, weak) | Absent | Reaction Completion: Disappearance proves morpholine reacted. |
Critical QC Checkpoint: The "N-H" Disappearance
In the raw reaction mixture, residual morpholine will show an N-H stretch around 3300 cm⁻¹. A pure product must show a flat baseline in the 3300–3500 cm⁻¹ region , indicating all morpholine is covalently bound (tertiary amine formation) or washed away.
Visualizing the Logic: Reaction Monitoring Workflow
The following diagram illustrates the logical flow for using FTIR as a process analytical technology (PAT) for this synthesis.
Figure 1: Step-by-step spectroscopic decision tree for validating the synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile.
Experimental Protocol: Self-Validating ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) to minimize sample prep errors.
Materials & Settings
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32 (Screening) or 64 (Final QC).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect an air background to validate the environment (ensure CO₂ doublet at 2350 cm⁻¹ is minimized).
-
Sample Loading: Place ~5-10 mg of the solid 5-Fluoro-2-(morpholin-4-yl)benzonitrile on the crystal.
-
Pressure Application: Apply pressure using the anvil until the "Energy Bar" or throughput stabilizes. Crucial: Inconsistent pressure leads to peak intensity variations, affecting the Ar-H/Ali-H ratio calculation.
-
Acquisition: Collect the sample spectrum.
-
Data Processing (The Self-Check):
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize the strongest peak (usually the C-O-C or Ar-C-C) to 1.0 Absorbance units for comparison.
-
-
Validation Criteria:
-
Identify the Nitrile peak (
). -
Verify the absence of broad OH/NH bands >3200 cm⁻¹ (indicates dry, amine-free sample).
-
Verify the presence of the Morpholine Ether triplet pattern near 1100 cm⁻¹.
-
Technical Deep Dive: Why the Nitrile Shifts?
Understanding the "Why" allows you to troubleshoot when the spectrum looks "off."
The position of the nitrile stretching frequency (
In the starting material (2,5-Difluorobenzonitrile ), the fluorine atoms are electron-withdrawing (Inductive effect,
In the product (5-Fluoro-2-(morpholin-4-yl)benzonitrile ), the morpholine nitrogen is a powerful resonance donor (
-
The lone pair on the nitrogen donates into the benzene ring.
-
This electron density can delocalize onto the nitrile nitrogen (see resonance structures).
-
This introduces a partial double-bond character to the ring-nitrile bond, and conversely, reduces the triple-bond character of the C≡N group.
-
Result: The force constant
decreases, and the peak shifts to a lower wavenumber (~2220 cm⁻¹).
Troubleshooting Tip: If your nitrile peak remains at 2240 cm⁻¹ but you see morpholine peaks (1100 cm⁻¹), you likely have a physical mixture of starting material and morpholine, not the coupled product. The shift confirms the chemical bond.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment rules).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
NIST Chemistry WebBook. Benzonitrile and Fluorobenzonitrile Infrared Spectra.[2] National Institute of Standards and Technology.[2]
-
Reusch, W. (2013). Infrared Spectroscopy: Characteristic Absorptions.[3][4] Michigan State University Virtual Textbook of Organic Chemistry.
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile
This guide provides an in-depth comparison of elemental analysis standards and methodologies for 5-Fluoro-2-(morpholin-4-yl)benzonitrile, a representative organofluorine compound relevant to pharmaceutical research. As drug development professionals, establishing the precise elemental composition of a novel chemical entity is a non-negotiable cornerstone of its characterization, directly impacting purity assessment, stoichiometric verification, and regulatory submission. The presence of fluorine, however, introduces specific analytical challenges that necessitate specialized approaches beyond routine elemental analysis.
This document moves beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy. We will explore the gold-standard techniques, compare their performance, and discuss orthogonal methods for comprehensive characterization.
The Analytical Benchmark: Theoretical Composition
Before any analysis, the theoretical elemental composition serves as our absolute reference. For 5-Fluoro-2-(morpholin-4-yl)benzonitrile, with a molecular formula of C₁₁H₁₂FN₃O , the expected elemental percentages are calculated as follows:
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 59.72% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.47% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 8.59% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.00% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.23% |
| Total | 221.235 | 100.00% |
An acceptable experimental result for a pure substance should typically fall within ±0.4% of these theoretical values, a critical criterion for confirming the empirical formula.
Primary Determination: Combustion and Ion Chromatography
The elemental composition of an organofluorine compound cannot be determined by a single instrument or method. A bifurcated approach is required: one for C, H, N, and O, and a separate, specialized method for fluorine.
Combustion analysis is a classic and reliable technique for determining the CHN content of organic compounds.[1][2] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[3] These gases are then separated and quantified by a thermal conductivity detector (TCD).
The Fluorine Challenge: The high reactivity of fluorine poses a significant challenge. During combustion, it forms hydrofluoric acid (HF), which is highly corrosive to the quartz combustion tubes and can interfere with detectors. Furthermore, the high strength of the C-F bond can lead to incomplete combustion, forming species like CF₂ which may be erroneously detected as nitrogen, leading to low carbon and high nitrogen results.[4]
The Causality Behind the Protocol: To counteract these issues, specialized reagents are packed into the combustion tube. Magnesium oxide (MgO) is commonly used to trap the generated HF, preventing it from damaging the system and interfering with the results.[4][5] For highly fluorinated compounds, a higher combustion temperature or specialized catalysts may be necessary to ensure complete oxidation.[4]
Experimental Protocol: CHN Analysis
-
Instrument Preparation: Prepare a CHN elemental analyzer, ensuring the combustion and reduction tubes are packed with fresh reagents, including a fluorine adsorbent like magnesium oxide.[4]
-
Calibration: Calibrate the instrument using a well-characterized organic standard without fluorine, such as Acetanilide, to establish the detector response factors.
-
Sample Preparation: Weigh approximately 2-3 mg of 5-Fluoro-2-(morpholin-4-yl)benzonitrile into a tin capsule. Record the weight accurately.
-
Analysis: Place the capsule in the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace.
-
Detection & Calculation: The resulting gases (N₂, CO₂, H₂O) are separated by a gas chromatography column and quantified by the TCD. The software uses the sample weight and detector response to calculate the weight percentages of C, H, and N.
-
Validation: Run a known fluorinated certified reference material (CRM) to validate the method's accuracy for this compound class.
Oxygen is determined separately. The sample is pyrolyzed in a furnace filled with platinized carbon.[6] In this reducing atmosphere, all oxygen in the sample is converted to carbon monoxide (CO). The CO is then oxidized to CO₂ before being detected.
The Fluorine Challenge: Fluorine can cause a positive interference by displacing oxygen from the quartz pyrolysis tube at high temperatures, artificially inflating the oxygen result.[7] Careful system blanking and the use of specialized equipment are necessary to mitigate this effect.
This is the modern gold standard for halogen determination in organic matrices. The technique combines the complete decomposition of the sample via combustion with the sensitive and specific quantification of the resulting halide ion by ion chromatography.
The Causality Behind the Protocol: Direct analysis of the organic molecule by IC is not possible. Combustion is essential to break the C-F bond and convert the organically bound fluorine into inorganic fluoride (F⁻). The resulting gases are passed through an aqueous trapping solution. This solution is then injected into the IC system, where the fluoride ion is separated from other potential anions and quantified by a conductivity detector. This two-step process ensures both complete sample decomposition and highly selective quantification.
Experimental Protocol: Fluorine by CIC
-
Instrument Preparation: Set up the CIC system, consisting of a combustion furnace module connected to an ion chromatograph. Equilibrate the anion-exchange column with the appropriate eluent (e.g., potassium hydroxide).[8]
-
Calibration: Prepare a series of aqueous fluoride standards from a certified reference material, such as NIST SRM 3183 (Fluoride Standard Solution).[9] Generate a calibration curve.
-
Sample Preparation: Weigh approximately 2-5 mg of 5-Fluoro-2-(morpholin-4-yl)benzonitrile into a combustion boat.
-
Analysis: Place the boat in the furnace. The sample is combusted, and the resulting gases are absorbed into the trapping solution.
-
Detection & Calculation: An aliquot of the trapping solution is automatically injected into the IC. The fluoride peak is identified and quantified against the calibration curve. The software calculates the final weight percentage of fluorine.
Performance Comparison of Primary Methods
| Feature | CHN/O Analysis (Combustion/Pyrolysis) | Fluorine Analysis (CIC) |
| Principle | Dynamic flash combustion or pyrolysis; TCD detection.[1][3][6] | Combustion followed by ion separation and conductivity detection. |
| Accuracy | High (typically ±0.3% absolute) with proper setup. | High (typically ±0.3% absolute) with proper calibration. |
| Precision | Excellent (RSD < 0.5%). | Excellent (RSD < 1%). |
| Key Challenge | Fluorine interference requires special reagents (MgO) and can cause incomplete combustion.[4][5] | Requires specialized, combined instrumentation. Matrix effects in the trapping solution are possible. |
| Sample Throughput | High (analysis time ~5-10 minutes per element). | Moderate (analysis time ~15-20 minutes). |
| Strengths | Well-established, fast, highly accurate for C, H, and N. | Direct, highly sensitive, and specific for halogens. Considered the definitive method. |
| Limitations | Indirect O measurement; F cannot be determined and can interfere.[7] | Does not provide information on C, H, N, or O. |
Orthogonal Techniques for Complete Characterization
Elemental analysis confirms the empirical formula but provides limited information about molecular structure, purity, or trace contaminants. Orthogonal methods are essential for a complete profile.
Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. For fluorinated compounds, ¹⁹F NMR is exceptionally valuable. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in a strong signal with no background interference in typical samples.[10]
Why it's a Self-Validating System: Quantitative NMR (qNMR) can provide a direct, highly accurate measure of the purity of 5-Fluoro-2-(morpholin-4-yl)benzonitrile. By integrating the ¹⁹F signal against a certified internal standard of known concentration and purity (e.g., 3,5-Bis(trifluoromethyl)benzoic acid), one can determine the precise molar quantity of the analyte without needing a specific reference standard for the compound itself. This provides an independent verification of the fluorine content and overall purity that is orthogonal to combustion analysis.
While combustion analysis quantifies the bulk elements (C, H, N, O, F), it is not suitable for detecting trace elemental impurities. Pharmaceutical development requires strict control of residual metals from catalysts (e.g., Pd, Pt, Ru) or manufacturing equipment (e.g., Ni, Cr, Cu).[11]
Regulatory Imperative: The United States Pharmacopeia (USP) chapters <232> and <233>, along with the International Council on Harmonisation (ICH) Q3D guideline, mandate a risk-based approach to controlling elemental impurities.[12][13] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the reference method due to its exceptional sensitivity (parts-per-billion to parts-per-trillion detection limits) and ability to measure multiple elements simultaneously.[13][]
Protocol Synopsis: The sample is digested in strong acid using microwave-assisted heating to destroy the organic matrix. The resulting solution is then introduced into the ICP-MS, where the elements are atomized, ionized, and quantified by their mass-to-charge ratio. This analysis is critical for ensuring the safety and quality of the final drug product.[]
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Safety Operating Guide
Proper Disposal of 5-Fluoro-2-(morpholin-4-yl)benzonitrile: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Fluoro-2-(morpholin-4-yl)benzonitrile. As a specialty research chemical, adherence to strict protocols is paramount to ensure personnel safety and environmental protection. This guide is designed for drug development professionals, researchers, and scientists who handle this and structurally similar compounds.
Hazard Assessment and Chemical Profile
-
Fluorinated Aromatic Ring: This group makes the compound a halogenated organic. Halogenated organic wastes require specific disposal routes, primarily high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[1][2]
-
Nitrile Group (-C≡N): Nitrile compounds are toxic and can release hydrogen cyanide (HCN) gas under acidic conditions or upon combustion. Utmost caution is required to prevent contact with acids.
-
Morpholine Moiety: While morpholine itself has moderate toxicity, its presence contributes to the overall chemical properties of the molecule.
Based on analogous compounds, 5-Fluoro-2-(morpholin-4-yl)benzonitrile should be treated as a hazardous substance. Safety data for similar fluorinated benzonitriles indicate classifications of Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Eye Irritation.[3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Inferred Hazard Profile for 5-Fluoro-2-(morpholin-4-yl)benzonitrile
| Hazard Class | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Warning: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Corrosion/Irritation | Exclamation Mark | Warning: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Exclamation Mark | Warning: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | Exclamation Mark | Warning: May cause respiratory irritation.[3] |
| Environmental Hazard | Environment (Non-Mandatory) | Assumed hazardous to the aquatic environment. Do not let product enter drains. |
Waste Minimization and Pre-Disposal Handling
The most effective disposal strategy begins with waste minimization. Prudent laboratory practices can significantly reduce the volume of hazardous waste generated.
-
Purchase Accordingly: Procure quantities of the chemical that align with experimental needs to avoid surplus.
-
Maintain Inventory: Keep accurate records of chemical inventory, including date of receipt and opening.[6] This helps prevent the accumulation of expired or degraded materials.
-
First-In, First-Out: Use older stock before newly acquired chemicals to minimize the chance of expiration.[6]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical be disposed of down the sink or in regular trash. [7][8] In-laboratory neutralization or treatment is not recommended due to the compound's complex nature and the potential for hazardous reactions. The only approved method is collection and transfer to a licensed hazardous waste disposal facility.
Proper segregation is the most critical step in laboratory waste management.[1] This compound must be classified and collected as Halogenated Organic Waste .
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Halogenated wastes are incinerated at specific high temperatures to ensure complete destruction and to scrub acidic gases (like HF from the fluorine atom) from the effluent.[2] Mixing them with non-halogenated solvents can disrupt the fuel blending process at disposal facilities and is often against regulatory compliance.[1]
All waste, including the primary compound, contaminated consumables, and spill cleanup materials, must be collected.
-
Primary Compound (Pure/Unused): If disposing of the original reagent, leave it in its original container. Deface the label with the words "HAZARDOUS WASTE."
-
Contaminated Solids: This includes items like gloves, weigh boats, paper towels, and contaminated silica gel. Place these items into a designated, sturdy, and leak-proof container labeled "HAZARDOUS WASTE - Halogenated Organic Solids."[7][9]
-
Contaminated Liquids/Solutions: Collect all solutions containing the compound in a compatible, chemically resistant container (e.g., glass or HDPE). The container must be sealed and kept closed except when adding waste.[7][9]
-
Empty Containers: The first rinse of a container that held 5-Fluoro-2-(morpholin-4-yl)benzonitrile must be collected as hazardous waste.[7] Subsequent rinses of containers that held acutely toxic chemicals may also need to be collected.[7]
Accurate labeling is a legal requirement and essential for safe handling by waste management professionals.
-
Action: Affix a completed hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "5-Fluoro-2-(morpholin-4-yl)benzonitrile." Avoid formulas or abbreviations.[9]
-
An accurate estimation of the percentage of each component if it is a mixture.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
Waste must be stored safely in the laboratory near the point of generation until it is ready for pickup.[9][10]
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Safety & Logic: The SAA must be under the control of laboratory personnel. The container must be placed in secondary containment (such as a larger, chemically resistant tub or tray) to contain any potential leaks.[7] Store it away from incompatible materials, especially acids, to prevent the potential release of hydrogen cyanide.
-
Action: Once the waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (often no more than six months), submit a request for pickup from your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste vendor.[6][9]
-
Trustworthiness: Adhering to institutional pickup schedules ensures that waste does not accumulate to unsafe levels and that all regulatory timelines are met.[6] Never move hazardous waste from one SAA to another.[10] The final disposal will be conducted by a licensed vendor via high-temperature incineration.[2][10]
Emergency Procedures for Spills
In the event of a spill during handling or disposal preparation, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE (nitrile gloves, safety goggles, lab coat).[11] Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits). Do not use combustible materials like paper towels for large liquid spills.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container. Label it as "Spill Debris containing 5-Fluoro-2-(morpholin-4-yl)benzonitrile."
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Visual Workflow Guides
The following diagrams provide a quick-reference guide to the disposal decision and waste segregation processes.
Caption: Waste Segregation Flowchart.
References
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Dartmouth Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]
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Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia University. Retrieved from [Link]
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Labcompare Editorial Team. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals. Labcompare. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-2-[[(2S)-2-(5-propyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methyl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
